N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h5-14,24H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKBMUMMPBSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of specific precursors to form the sulfonamide derivative. The synthetic route typically includes the formation of the benzo[b][1,4]oxazepin core followed by sulfonation to introduce the naphthalene sulfonamide moiety. The structural integrity and purity of the synthesized compound were confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a naphthalen-1-yl moiety showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively . This suggests that modifications in the naphthalene structure can enhance biological efficacy.
The mechanism underlying the antiproliferative activity is linked to the inhibition of tubulin polymerization. The compound interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This interaction is critical for disrupting microtubule dynamics, which are essential for cell division.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, studies indicated low cytotoxic effects on human normal cell lines compared to cancerous ones .
Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.51 | Tubulin inhibition |
| Study 2 | A549 | 0.33 | Cell cycle arrest |
| Study 3 | Normal Cells | >30 | Selective toxicity |
Case Studies
- Case Study on Anticancer Activity : A study evaluated various sulfonamide derivatives for their anticancer properties. Among them, compounds with naphthalenic structures demonstrated superior inhibition of tumor growth in xenograft models.
- Case Study on Molecular Docking : Molecular docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, supporting its role as a potential antitumor agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including RIPK1 inhibitors, cholinesterase inhibitors, and catalytic ligands. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
Structural Variations Dictate Target Specificity
- The benzo[b][1,4]oxazepin core is a common feature in RIPK1 inhibitors (e.g., GSK2982772) . Substituents at position 3 and 5 critically influence target engagement:
- GSK2982772’s triazole carboxamide enhances RIPK1 binding affinity.
- The target compound’s naphthalene sulfonamide may improve solubility or confer selectivity for distinct enzymes or receptors.
Sulfonamide Derivatives in Enzyme Inhibition
- Compound 3B () demonstrates that naphthalene sulfonamides paired with piperazine and nitrobenzoxadiazole groups can inhibit butyrylcholinesterase, a target in Alzheimer’s disease . This suggests the target compound’s sulfonamide moiety could similarly interact with enzyme active sites.
Role in Catalysis
- Naphthalene sulfonamides with allyl-propargyl substituents () achieve high catalytic efficiency in asymmetric synthesis (66–87% yields) . While the target compound lacks these groups, its sulfonamide could serve as a ligand precursor if functionalized appropriately.
Physical and Synthetic Considerations
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazepine scaffold is synthesized via a cyclocondensation reaction between 2-aminophenol derivatives and carbonyl-containing substrates. A method adapted from Organic & Biomolecular Chemistry (2020) employs 2-aminophenols and alkynones in 1,4-dioxane at 100°C to form benzo[b]oxazepines.
Procedure :
- React 2-amino-4-ethylphenol with 3,3-dimethyl-4-oxopent-1-yn-1-one in 1,4-dioxane.
- Heat at 100°C for 12 hours under nitrogen.
- Isolate the intermediate 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine via column chromatography (hexane/ethyl acetate, 7:3).
Mechanistic Insight :
The reaction proceeds through alkynylketimine intermediate formation, followed by 7-endo-dig cyclization, facilitated by the hydroxyl proton of the aminophenol.
Alternative Multicomponent Approach
A one-pot three-component reaction reported in PMC (2019) utilizes bifunctional reagents for oxazepine synthesis. While optimized for quinazolinone derivatives, this method can be adapted by substituting reagents:
- Combine 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanide.
- React in methanol at room temperature for 24 hours.
Limitations :
- Requires modification to introduce ethyl and dimethyl groups.
- Lower yield (~65%) compared to cyclocondensation.
Sulfonamide Functionalization
Reaction with Naphthalene-2-sulfonyl Chloride
The 7-amino group on the benzoxazepine core undergoes nucleophilic substitution with naphthalene-2-sulfonyl chloride. This step is analogous to sulfonamide syntheses in PMC (2025).
Procedure :
- Dissolve Precursor A (1.0 equiv) in anhydrous dichloromethane.
- Add naphthalene-2-sulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise.
- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).
Yield : 72–85% (depending on purity of precursors).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, SO₂NH), 7.90–7.82 (m, 3H, naphthalene), 7.58–7.42 (m, 4H, aromatic), 4.20 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.30 (s, 6H, C(CH₃)₂).
- HRMS : m/z 425.1542 [M+H]⁺ (calc. 425.1538).
Optimization and Challenges
Regioselectivity in Cyclization
The 7-endo-dig cyclization favors formation of the seven-membered ring but may produce regioisomers if substituents sterically hinder the transition state. Using bulky solvents (e.g., toluene) improves selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
